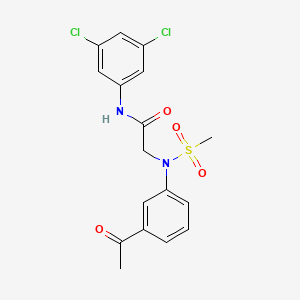![molecular formula C22H28N2O4S B4178262 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4178262.png)
1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide
Übersicht
Beschreibung
1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide, also known as SNC80, is a selective agonist of the delta opioid receptor. It was first synthesized in 1994 by researchers at the University of North Carolina at Chapel Hill. Since its discovery, SNC80 has been widely studied for its potential use in treating pain and addiction.
Wirkmechanismus
1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide acts as a selective agonist of the delta opioid receptor, which is found primarily in the brain and spinal cord. Activation of the delta receptor by 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide leads to a decrease in the activity of neurons that transmit pain signals, resulting in analgesia. 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide also appears to have a modulatory effect on the reward pathways in the brain, which may contribute to its ability to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic and anti-addictive effects, 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide has been shown to have anti-inflammatory properties and to protect against ischemic injury in the heart and brain. 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide has also been shown to modulate the immune response, suggesting that it may have potential in treating autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide is its high selectivity for the delta opioid receptor, which reduces the likelihood of off-target effects. 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide also has a longer half-life than traditional opioid analgesics, which may reduce the need for frequent dosing. However, 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide has been shown to have some side effects, including sedation and respiratory depression, which may limit its use in certain contexts.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide. One area of interest is the development of novel analogs of 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide with improved pharmacological properties. Another area of interest is the investigation of the mechanisms underlying 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide's anti-inflammatory and neuroprotective effects. Finally, there is interest in exploring the potential use of 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide in the treatment of other disorders, such as depression and anxiety.
Wissenschaftliche Forschungsanwendungen
1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide has been extensively studied for its potential use in treating pain and addiction. In animal studies, 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide has been shown to be a potent analgesic, with greater efficacy and fewer side effects than traditional opioid analgesics. 1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool in treating substance abuse disorders.
Eigenschaften
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-(2-phenylethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17-15-20(10-11-21(17)28-2)29(26,27)24-14-6-9-19(16-24)22(25)23-13-12-18-7-4-3-5-8-18/h3-5,7-8,10-11,15,19H,6,9,12-14,16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKUMBKPYAGURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-3-methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4178179.png)
![1-(cyclopentylamino)-3-[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol hydrochloride](/img/structure/B4178186.png)
![ethyl 4-[(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B4178194.png)
amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4178201.png)
![N-cyclohexyl-6-ethyl-6-methyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4178208.png)
![4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide](/img/structure/B4178215.png)
![2-chloro-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4178226.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4178239.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-isobutyl-3-methylbenzenesulfonamide](/img/structure/B4178246.png)
![N-(4-{[(2-nitrophenyl)amino]carbonyl}phenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4178254.png)
![ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4178274.png)
![ethyl 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4178280.png)

![4,6-dimethyl-1-(1-methylhexyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B4178296.png)